1,3-Diacetylindole

Description

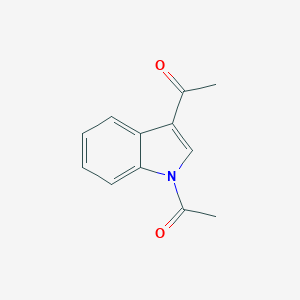

Structure

3D Structure

Properties

IUPAC Name |

1-(1-acetylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)11-7-13(9(2)15)12-6-4-3-5-10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUZJORZRZCLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169977 | |

| Record name | 1,3-Diacetyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17537-64-3 | |

| Record name | 1,1′-(1H-Indole-1,3-diyl)bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17537-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diacetyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17537-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17537-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diacetyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diacetyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIACETYL-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC5Q633FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3-Diacetylindole from Indole and Acetic Anhydride

Abstract

This technical guide provides an in-depth examination of the synthesis of 1,3-diacetylindole, a valuable intermediate in medicinal chemistry and organic synthesis. The document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the critical parameters influencing the reaction's outcome. Authored for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical principles with practical insights to ensure a robust and reproducible synthetic methodology. We will explore the nuanced, stepwise acylation of the indole nucleus, detailing the preferential C3-acylation followed by N-acylation. The protocol described is a self-validating system, complete with work-up, purification, and characterization data. Furthermore, the strategic utility of this compound as a precursor for 3-acetylindole via selective N-deacetylation is presented, underscoring its importance as a synthetic intermediate.

Introduction and Strategic Importance

Indole and its derivatives are cornerstone heterocyclic motifs found in a vast array of natural products and pharmaceuticals.[1] The functionalization of the indole ring is a central theme in organic synthesis. While various positions on the indole scaffold can be targeted, the C3 position is particularly reactive towards electrophiles.[2][3] The Friedel-Crafts acylation stands as a primary method for introducing acyl groups onto aromatic rings, and its application to indole chemistry is of significant interest.[4][5]

The reaction of indole with acetic anhydride can lead to a mixture of products, including N-acetylindole, 3-acetylindole, and this compound. However, under specific conditions, the reaction can be driven to selectively form this compound. This diacylated product is not merely a side-product; it is a stable, crystalline solid that serves as an excellent precursor for the regioselective synthesis of 3-acetylindole. The N-acetyl group acts as a temporary protecting group that can be selectively cleaved under basic conditions, leaving the desired 3-acetylindole in high yield.[2][6][7] This two-step approach often provides a cleaner and more reliable route to 3-acetylindole compared to direct C3-acylation, which can be complicated by competing N-acylation and polymerization.[8]

This guide focuses on a robust and scalable method for synthesizing this compound using acetic anhydride, with a discussion of both thermal and acid-catalyzed approaches.

Reaction Mechanism: A Stepwise Electrophilic Substitution

The diacetylation of indole with acetic anhydride is a classic example of electrophilic aromatic substitution on an electron-rich heterocycle. The reaction proceeds in a stepwise manner, a crucial detail for understanding and controlling the outcome.

Causality of Regioselectivity: Electrophilic attack on indole preferentially occurs at the C3 position. This is because the intermediate carbocation formed by attack at C3 (a) is significantly more stable than the one formed by attack at C2. In the C3-attack intermediate, the positive charge is delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.[3]

The Stepwise Pathway:

-

C3-Acetylation (Electrophilic Aromatic Substitution): The reaction initiates with the electrophilic attack of an acylium ion (or a polarized acetic anhydride molecule) at the electron-rich C3 position of the indole ring. This is the rate-determining step for the initial acylation and results in the formation of 3-acetylindole.

-

N-Acetylation (Nucleophilic Acylation): Once 3-acetylindole is formed, the nitrogen atom of its pyrrole ring acts as a nucleophile. It attacks another molecule of acetic anhydride. This second step is typically faster than the initial C3-acetylation under these conditions.

Crucially, studies have shown that N-acetylindole is not a significant intermediate on the pathway to this compound under these conditions.[2][3] Attempted acetylation of N-acetylindole often fails to yield the C3-acylated product, indicating that the pathway proceeds via initial C3-acylation followed by N-acylation of the resulting 3-acetylindole.[2][3]

Caption: Figure 1: Reaction Mechanism for this compound Synthesis.

Field-Proven Experimental Protocol

This protocol is a reliable method for the synthesis of this compound, adapted from established procedures.[6] It employs a mild acid catalyst to facilitate the reaction at a moderate temperature.

Materials and Equipment

| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |

| Indole | 1.0 g | 117.15 | 8.53 mmol | Starting material |

| Acetic Anhydride | 10 mL | 102.09 | ~106 mmol | Reagent and solvent |

| Phosphoric Acid (85%) | ~25 drops | 98.00 | Catalytic | Catalyst |

| Sodium Bicarbonate | ~10 g | 84.01 | ~119 mmol | For neutralization |

| Ethanol | As needed | - | - | Recrystallization solvent |

| Crushed Ice/Water | As needed | - | - | For work-up |

Equipment: 50 mL Round-Bottom Flask (RBF), Reflux Condenser, Calcium Chloride Guard Tube, Steam Bath or Heating Mantle, Beaker (for ice bath), Buchner Funnel and Flask, Filter Paper.

Step-by-Step Synthesis Workflow

-

Reaction Setup: Place 1.0 g of indole into a 50 mL round-bottom flask. In a fume hood, add 10 mL of acetic anhydride.

-

Catalyst Addition: While gently swirling the flask, slowly add approximately 25 drops of 85% phosphoric acid.

-

Reflux: Attach a reflux condenser fitted with a calcium chloride guard tube to the RBF. Place the apparatus on a steam bath or in a heating mantle and heat under reflux for 20 minutes. The solution will typically darken.

-

Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing a substantial amount of crushed ice (~100 g).

-

Neutralization: While stirring the ice-slurry, slowly and cautiously add solid sodium bicarbonate in small portions to neutralize the excess acetic anhydride and phosphoric acid. Continue addition until effervescence ceases.

-

Product Isolation: Allow the neutralized mixture to stand in an ice bath for 10-15 minutes to ensure complete precipitation of the product.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water.

-

Purification: Recrystallize the crude product from ethanol. This should yield this compound as colorless needles.[6] The expected yield is approximately 55%.[6]

Caption: Figure 2: Experimental Workflow for Synthesis.

Influence of Reaction Parameters

The efficiency and selectivity of indole acetylation are highly dependent on the reaction conditions. While the protocol above presents a specific method, it's valuable for the research scientist to understand the causality behind these choices.

| Parameter | Condition 1 (Catalytic) | Condition 2 (Thermal) | Rationale & Field Insights |

| Catalyst | Phosphoric Acid (protic)[6] | None (or weak acid like GAA)[7] | Protic or Lewis acids activate the anhydride, increasing the electrophilicity of the acylating species and allowing for lower temperatures and shorter reaction times. Thermal reactions require more forcing conditions but avoid the need for catalyst removal. |

| Temperature | Steam Bath (~100 °C) | Reflux (~140 °C) | The catalyst allows the reaction to proceed efficiently at a lower temperature. The purely thermal method requires the higher boiling point of acetic anhydride to drive the reaction. |

| Time | 20 minutes[6] | 24 hours[7] | The significantly shorter time for the catalyzed reaction highlights its efficiency. The extended time in the thermal method is necessary to achieve a reasonable conversion without a catalyst. |

| Yield | ~55%[6] | ~81% (reported in one case)[7] | While the catalyzed reaction is faster, yields can sometimes be compromised by side reactions. The slower thermal process, if allowed to go to completion, can sometimes provide higher yields. Optimization is key. |

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property/Technique | Expected Result |

| Appearance | Colorless needles[6] |

| Melting Point | 149-151 °C[6] |

| Mass Spec (MS) | Molecular Ion (M+) at m/z = 201[2] |

| ¹H NMR | Two distinct singlets for the acetyl protons (CH₃). Complex multiplets for the aromatic protons. |

| ¹³C NMR | Two distinct signals for the carbonyl carbons (>165 ppm) and two for the methyl carbons (~25 ppm). Signals for the 8 indole ring carbons. |

| IR Spectroscopy | Strong C=O stretching bands, typically around 1680-1720 cm⁻¹. |

Application: Selective N-Deacetylation to 3-Acetylindole

A primary advantage of synthesizing this compound is its facile and selective conversion to 3-acetylindole. The N-acetyl group is significantly more labile to basic hydrolysis than the C-acetyl group, which is attached to the aromatic ring.

Protocol for Selective Hydrolysis: [2][6]

-

Setup: Suspend 1.0 g of this compound in 5 mL of ethanol in a small flask.

-

Base Addition: Add 10 mL of 2N aqueous sodium hydroxide solution.

-

Reaction: Stir and gently warm the mixture. The reaction is complete when all the solid this compound has dissolved, forming a clear solution.

-

Precipitation: Precipitate the product by diluting the reaction mixture with water.

-

Isolation: Collect the solid 3-acetylindole by filtration, wash with water, and recrystallize from ethanol. This process typically yields 3-acetylindole in high purity and yield (often >85%).[6]

Safety Considerations

-

Acetic Anhydride: Is corrosive, a lachrymator, and reacts with water. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Phosphoric Acid: Is a corrosive acid. Avoid contact with skin and eyes.

-

Neutralization: The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas. Add the base slowly and in portions to control the reaction rate and prevent excessive foaming.

References

-

Al-Azzawi, A. M. (n.d.). Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. ResearchGate. Retrieved from [Link]

-

Al-Azzawi, A. M. (n.d.). Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2: Bromination of 3-acetyl indole. ResearchGate. Retrieved from [Link]

-

Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (2009). ACS Publications. Retrieved from [Link]

-

Bai, G., et al. (n.d.). Microwave-assisted Friedel–Crafts acylation of indole with acetic anhydride over tungstophosphoric acid modified Hβ zeolite. ResearchGate. Retrieved from [Link]

-

Boström, Z., & Holmberg, K. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Journal of Molecular Catalysis A: Chemical, 366, 64-73. Retrieved from [Link]

-

Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. (n.d.). ResearchGate. Retrieved from [Link]

-

Li, W., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Retrieved from [Link]

-

Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (n.d.). ResearchGate. Retrieved from [Link]

-

karlos³. (2017). 3-acetylindole. Sciencemadness Discussion Board. Retrieved from [Link]

-

Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

-

Kumar, A., & Kumar, S. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. Retrieved from [Link]

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. Retrieved from [Link]

-

C2-acylation of indoles via the dual C-H activation/photoredox catalysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Ibrahim, M. N. (n.d.). Studies on Acetylation of Indoles. ResearchGate. Retrieved from [Link]

-

Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (n.d.). PMC. Retrieved from [Link]

-

Cascade Reaction to Selectively Synthesize Multifunctional Indole Derivatives by Ir‐Catalyzed C−H Activation. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Acetylindoles: Synthesis, Reactions and Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Ibrahim, M. N. (n.d.). Studies on Acetylation of Indoles. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

The Formation of 1,3-Diacetylindole: A Mechanistic and Practical Guide

This technical guide provides an in-depth exploration of the reaction mechanism for the formation of 1,3-diacetylindole, a common building block and intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles of the reaction, offers practical experimental protocols, and synthesizes field-proven insights to ensure both scientific rigor and practical applicability.

Introduction: The Significance of the Indole Nucleus and its Acetylation

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties make it a versatile substrate for a variety of chemical transformations. Among these, the acylation of the indole ring is a fundamental process for introducing key functional groups. The formation of this compound from indole and an acetylating agent like acetic anhydride is a classic and illustrative example of the reactivity of this heterocycle. Understanding the mechanism of this reaction is crucial for controlling regioselectivity and optimizing synthetic strategies involving indole derivatives.

The Core Mechanism: A Stepwise Pathway to Diacetylation

The formation of this compound from indole is not a single-step process but rather a sequential reaction that proceeds through a distinct intermediate. The widely accepted mechanism involves an initial electrophilic substitution at the C3 position, followed by N-acetylation of the resulting mono-acetylated product.[2][3][4]

Part 1: Electrophilic C3-Acetylation (Friedel-Crafts Acylation)

The first and kinetically favored step is the acetylation of the electron-rich pyrrole ring of the indole nucleus. Indole is an electron-rich heteroaromatic system with high nucleophilic reactivity, particularly at the C3 position.[1] This regioselectivity is due to the greater stability of the cationic intermediate formed upon attack at C3, which preserves the aromaticity of the benzene ring.[2][4]

The reaction is typically carried out using acetic anhydride, often in the presence of an acid catalyst. While strong Lewis acids are common in Friedel-Crafts acylations, for indole, the reaction can also be promoted by protic acids like phosphoric acid or even by refluxing in a mixture of acetic anhydride and acetic acid.[2][5] The acid catalyst serves to activate the acetic anhydride, generating a highly electrophilic acylium ion or a polarized complex that is readily attacked by the indole ring.

The mechanism can be visualized as follows:

-

Activation of the Acetylating Agent: The acid catalyst (H⁺) protonates one of the carbonyl oxygens of acetic anhydride, making it a better leaving group.

-

Formation of the Electrophile: The protonated acetic anhydride can then either act as the electrophile directly or collapse to form a highly reactive acylium ion (CH₃CO⁺) and acetic acid.

-

Nucleophilic Attack: The π-system of the indole ring, specifically at the C3 position, attacks the electrophilic acetyl species. This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (which can be acetic acid or another indole molecule) abstracts the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding 3-acetylindole .

Part 2: N-Acetylation of the 3-Acetylindole Intermediate

Once 3-acetylindole is formed, the subsequent step is the acetylation of the nitrogen atom. Studies have shown that 3-acetylindole is smoothly N-acetylated in the presence of acetic anhydride to give the final this compound product.[2][4] This second acetylation occurs at the nitrogen atom, which, while less nucleophilic than the C3 position in the starting indole, becomes the most favorable site for acylation after the C3 position is functionalized.

Interestingly, N-acetylindole is not readily converted to this compound under the same conditions, indicating that it is not a primary intermediate in this pathway.[2][4] This observation strongly supports the reaction sequence where C3-acetylation precedes N-acetylation.[3]

The mechanism for the N-acetylation is a standard nucleophilic attack of the nitrogen lone pair on the carbonyl carbon of acetic anhydride, followed by the elimination of an acetate ion.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods.[5] This self-validating system includes steps for reaction, workup, and purification, with explanations for the key experimental choices.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Indole | 117.15 | 1.0 g | 0.0085 | Starting material |

| Acetic Anhydride | 102.09 | 10 mL | ~0.106 | Reagent and solvent |

| Phosphoric Acid (85%) | 98.00 | ~25 drops | Catalytic | Acid catalyst |

| Sodium Bicarbonate | 84.01 | ~10 g | - | For neutralization |

| Ethanol | 46.07 | As needed | - | Recrystallization solvent |

| Crushed Ice | - | As needed | - | For quenching |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, combine 1.0 g of indole with 10 mL of acetic anhydride. Causality: Acetic anhydride serves as both the acetylating agent and the solvent, ensuring a high concentration of the reagent.

-

Catalyst Addition: Slowly add approximately 25 drops of 85% phosphoric acid to the mixture dropwise while swirling. Causality: Phosphoric acid is a strong protic acid that catalyzes the reaction by activating the acetic anhydride. The slow, dropwise addition is necessary to control the initial exothermic reaction.

-

Heating: Attach a reflux condenser fitted with a calcium chloride guard tube to the flask. Heat the reaction mixture on a steam bath and maintain a gentle reflux for 20 minutes. Causality: The elevated temperature increases the reaction rate. The guard tube protects the reaction from atmospheric moisture, which would hydrolyze the acetic anhydride.

-

Quenching: After the reflux period, cool the reaction mixture to room temperature. Pour the cooled mixture into a beaker containing a substantial amount of crushed ice. Causality: Pouring the reaction mixture onto ice serves two purposes: it rapidly cools the mixture to stop the reaction and begins the process of hydrolyzing the excess acetic anhydride to the more water-soluble acetic acid.

-

Neutralization: Slowly and carefully add solid sodium bicarbonate in portions to the aqueous mixture until the effervescence ceases. Causality: Sodium bicarbonate, a weak base, neutralizes the excess phosphoric acid and the acetic acid formed from the hydrolysis of acetic anhydride. This is crucial for the precipitation of the organic product, which is insoluble in the neutral aqueous solution.

-

Precipitation and Isolation: After neutralization, allow the mixture to stand in an ice bath for about 10-15 minutes to ensure complete precipitation of the product. Collect the solid product by vacuum filtration.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as colorless needles.[5] Causality: Recrystallization is a standard purification technique that removes impurities, yielding a product with a sharp melting point. Ethanol is a suitable solvent as this compound is soluble in hot ethanol but has lower solubility in cold ethanol.

Expected Results

Spectroscopic Data for Key Compounds

The structural identity of the intermediate and final product can be confirmed by various spectroscopic methods.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features |

| 3-Acetylindole | C₁₀H₉NO | 159.19 | ¹H NMR: Signals for aromatic protons, a singlet for the N-H proton, and a singlet for the acetyl methyl protons.[4] IR (cm⁻¹): N-H stretching, C=O stretching. |

| This compound | C₁₂H₁₁NO₂ | 201.22 | ¹H NMR: Signals for aromatic protons and two distinct singlets for the two acetyl methyl groups.[4] IR (cm⁻¹): Two distinct C=O stretching bands (one for the N-acetyl and one for the C3-acetyl group), absence of N-H stretch.[6] Mass Spec (m/z): Molecular ion peak at 201.[4][7][8] |

Selective Hydrolysis: A Route Back to 3-Acetylindole

An important synthetic application of this compound is its use as a protected form of 3-acetylindole. The N-acetyl group is significantly more labile than the C3-acetyl group and can be selectively removed under basic conditions.[2] Treating this compound with a base, such as sodium hydroxide in an ethanol/water mixture, readily cleaves the N-acetyl group to yield 3-acetylindole in high yield.[5][9] This two-step sequence (diacetylation followed by selective N-deacetylation) is often a more efficient and higher-yielding method for preparing pure 3-acetylindole than direct C3-acetylation, which can be difficult to control and may result in mixtures.[10]

Conclusion

The formation of this compound is a foundational reaction in heterocyclic chemistry that elegantly demonstrates the reactivity principles of the indole nucleus. The mechanism proceeds via a regioselective Friedel-Crafts acylation at the C3 position to form 3-acetylindole, which is subsequently acetylated at the nitrogen atom. This stepwise pathway is supported by experimental evidence showing that 3-acetylindole is a competent intermediate, whereas N-acetylindole is not. By understanding this mechanism, researchers can effectively control the reaction conditions to synthesize either the mono- or di-acetylated products. The provided experimental protocol offers a reliable method for the synthesis of this compound, a versatile intermediate that can be used directly or as a precursor to 3-acetylindole through selective hydrolysis. This guide provides the necessary technical depth and practical insights for scientists working on the synthesis and modification of indole-based compounds.

References

-

Gribble, G. W., Reilly, J. L., & Johnson, J. L. (1977). A CONVENIENT N-ACETYLATION OF INDOLES. Organic Preparations and Procedures International, 9(6), 271-274. [Link]

-

Al-Azzawi, S. Z., & Al-Razzak, A. A. (2016). Synthesis and Developing of New Thiazolidones and Thiotriazole-Indoles as Potent Anticonvulsant Agents. ResearchGate. [Link]

-

Li, J., et al. (2018). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry. [Link]

-

Al-Azzawi, S. Z., & Al-Razzak, A. A. (2016). Synthesis of 3-Acetyl indole from this compound. ResearchGate. [Link]

-

Shaikh, A. A., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]

-

Ottoni, O., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate. [Link]

-

Jones, C. P., & Anderson, J. C. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. [Link]

-

Kumar, R., & Singh, M. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

-

Ibrahim, M. N. (2014). Studies on Acetylation of Indoles. ResearchGate. [Link]

-

Anonymous. (n.d.). Synthesis and Chemistry of Indole. Pharmapproach. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Diacetyl-1H-indole. PubChem. [Link]

-

Gorte, R. J., & Abdelrahman, O. A. (2017). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Boström, Z., & Holmberg, K. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Journal of Molecular Catalysis A: Chemical. [Link]

-

Hopkins, B. T., et al. (2019). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

-

Ibrahim, M. N. (2014). (PDF) Studies on Acetylation of Indoles. ResearchGate. [Link]

-

Various Authors. (2017). 3-acetylindole. Sciencemadness Discussion Board. [Link]

Sources

- 1. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. 1,3-Diacetyl-1H-indole | C12H11NO2 | CID 87151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]

physical and chemical properties of 1,3-Diacetylindole

An In-Depth Technical Guide to 1,3-Diacetylindole for Advanced Research

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 17537-64-3), a key heterocyclic compound utilized in synthetic and medicinal chemistry. The document details its core physicochemical properties, provides validated protocols for its synthesis and subsequent chemical transformations, and outlines standard methodologies for its analytical characterization. Emphasis is placed on the compound's reactivity and its role as a versatile precursor for developing more complex, biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this important indole derivative.

Introduction to this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a focal point in drug discovery. This compound is an important derivative where the indole nitrogen (position 1) and the C3 carbon are both acylated. This diacylation serves two primary purposes in synthetic chemistry: it protects the reactive N-H group and activates the indole ring for certain transformations, while also serving as a stable precursor to the widely used 3-acetylindole intermediate.[3][4] Understanding the properties and reactivity of this compound is therefore fundamental for scientists aiming to leverage the indole core in the design of novel therapeutics.[2][5]

Core Physicochemical and Computed Properties

The physical characteristics of a compound govern its behavior in experimental settings, from solubility in reaction solvents to its appearance during purification. The following tables summarize the essential properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 17537-64-3 | [6][7] |

| Molecular Formula | C₁₂H₁₁NO₂ | [6][7][8] |

| Molecular Weight | 201.22 g/mol | [6][7] |

| Appearance | Yellow to brown solid; colorless needles upon recrystallization. | [1][8] |

| Melting Point | 149-151 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [8] |

| IUPAC Name | 1-(1-acetylindol-3-yl)ethanone |[6] |

Table 2: Computed Properties for Drug Development

| Descriptor | Value | Source(s) |

|---|---|---|

| Molecular Weight | 201.22 g/mol | [6] |

| XLogP3 | 1.8 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Exact Mass | 201.078978594 Da |[6] |

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and predictable reactivity, particularly the differential reactivity of its two acetyl groups.

Verified Synthesis Protocol

The preparation of this compound is typically achieved through the diacylation of indole. The following protocol is a robust method that provides the target compound in good yield. The causality behind using phosphoric acid as a catalyst is to enhance the electrophilicity of acetic anhydride, facilitating the Friedel-Crafts acylation at the electron-rich C3 position, followed by N-acylation.

Experimental Protocol: Synthesis of this compound [1]

-

Setup: To a round-bottom flask, add indole (1.0 g) and acetic anhydride (10 mL).

-

Catalysis: Slowly, and with caution, add 25 drops of 85% phosphoric acid dropwise to the mixture.

-

Reaction: Attach a reflux condenser fitted with a calcium chloride guard tube to the flask. Heat the reaction mixture on a steam bath and maintain a gentle reflux for 20 minutes.

-

Quenching: Allow the reaction to cool to room temperature. Pour the mixture over a beaker of crushed ice.

-

Neutralization: Slowly add solid sodium bicarbonate (~10 g) in portions to neutralize the excess acetic anhydride and phosphoric acid. Cease addition when effervescence stops.

-

Precipitation: Allow the neutralized mixture to stand in an ice bath for 10-15 minutes to ensure complete precipitation of the product.

-

Isolation: Collect the crude product by vacuum filtration.

-

Purification: Recrystallize the solid from ethanol to yield this compound as colorless needles (typical yield: ~55%).[1]

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

A cornerstone of this compound's utility is the selective cleavage of the N-acetyl group under basic conditions. The amide linkage at the N1 position is significantly more labile to hydrolysis than the ketone at the C3 position. This allows for the controlled synthesis of 3-acetylindole, a critical building block for numerous pharmaceuticals.[5][9]

Protocol: Selective N-Deacetylation to form 3-Acetylindole [1]

-

Suspension: Suspend this compound (1.0 g) in ethanol (5 mL).

-

Hydrolysis: Add 2N sodium hydroxide solution (10 mL).

-

Reaction: Stir and gently warm the mixture until all the solid has dissolved.

-

Precipitation: Precipitate the product by diluting the reaction mixture with water.

-

Isolation & Purification: Collect the solid by filtration and recrystallize from ethanol to obtain pure 3-acetylindole (typical yield: ~87%).[1]

The indole ring of this compound can also undergo electrophilic substitution reactions, such as nitration, to introduce further functionality.[10]

Caption: Key reactivity pathway of this compound.

Analytical and Spectroscopic Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step in research. A combination of spectroscopic methods provides a complete structural picture.

Expected Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups, typically in the range of 1650-1750 cm⁻¹. Additional peaks will be present for aromatic C=C stretching (around 1450-1600 cm⁻¹) and C-H stretching.[11]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum should clearly show two distinct singlet peaks in the aliphatic region (typically ~2.5-2.7 ppm), corresponding to the two non-equivalent methyl groups of the acetyl functions. The aromatic region (typically ~7.2-8.5 ppm) will display a set of multiplets corresponding to the protons on the benzene portion of the indole ring.[12]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will confirm the presence of 12 unique carbon atoms. Key signals include two carbonyl carbons (downfield, ~168-170 ppm), two methyl carbons (upfield, ~24-27 ppm), and eight aromatic/vinylic carbons of the indole core.[13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 201).[14]

General Workflow for Spectroscopic Analysis

The following workflow is a self-validating system for the structural elucidation of synthesized this compound. Each step provides orthogonal information that, when combined, confirms the structure with high confidence.

Caption: Standard workflow for spectroscopic characterization.

Applications in Drug Development

This compound is primarily valued as a synthetic intermediate. Its controlled conversion to 3-acetylindole opens a gateway to a vast array of complex molecules.[5] 3-Acetylindole is a reactant for the preparation of compounds investigated as:

-

Antitumor agents[9]

-

Anticonvulsant agents[1]

-

Antimicrobial and antifungal agents[9]

-

Inhibitors of various enzymes, including HIV-1 integrase and hepatitis C NS3/4A serine protease[9]

The diacetyl compound provides a stable, easily handled precursor that can be readily converted to the more reactive 3-acetylindole when needed, streamlining multi-step synthetic campaigns.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The compound should be handled with care as it may pose health risks if improperly managed.[8]

-

Hazard Identification:

-

Harmful if swallowed (H302)

-

Toxic in contact with skin (H311)

-

Causes serious eye irritation (H319)

-

Very toxic to aquatic life (H400)

-

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment.

-

First Aid (IF ON SKIN): Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Storage: Store locked up in a well-ventilated, dry place.[15]

-

Conclusion

This compound is a foundational reagent in indole chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for selective deacetylation make it an invaluable and versatile building block. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound's characteristics and handling protocols is crucial for the successful development of novel, complex heterocyclic molecules with therapeutic potential.

References

-

1,3-Diacetyl-1H-indole | C12H11NO2 | CID 87151 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. In a... | Download Scientific Diagram - ResearchGate. [Link]

-

Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2:... - ResearchGate. [Link]

-

3-Substituted indole: A review - International Journal of Chemical Studies. [Link]

-

3-acetylindole - Sciencemadness Discussion Board. [Link]

-

This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

-

This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

-

3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF - ResearchGate. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule - YouTube. [Link]

-

(PDF) Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione - ResearchGate. [Link]

-

Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. American Chemical Society. [Link]

-

3-Acetylindole | C10H9NO | CID 12802 - PubChem. National Center for Biotechnology Information. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]

-

Spectroscopy Methods of structure determination - University of Calgary. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. [Link]

-

1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383 - PubChem. National Center for Biotechnology Information. [Link]

-

3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Diacetyl-1H-indole | C12H11NO2 | CID 87151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 17537-64-3 [m.chemicalbook.com]

- 8. CAS 17537-64-3: this compound | CymitQuimica [cymitquimica.com]

- 9. 3-Acetylindole CAS#: 703-80-0 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound [webbook.nist.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1,3-Diacetylindole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1,3-Diacetylindole, a key synthetic intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis protocols, and strategic applications of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying principles for robust and reproducible outcomes.

Core Compound Profile

This compound is an organic compound featuring an indole scaffold, which is a prevalent structural motif in a vast array of biologically active molecules and pharmaceuticals.[1][2] The defining feature of this molecule is the presence of two acetyl groups, one attached to the nitrogen atom at the 1-position and the other to the carbon atom at the 3-position of the indole ring.[3] This diacetylation significantly influences the reactivity of the indole core, making it a versatile precursor for further chemical modifications.

A summary of its fundamental properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 17537-64-3 | PubChem |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem |

| Molecular Weight | 201.22 g/mol | PubChem |

| IUPAC Name | 1-(1-acetylindol-3-yl)ethanone | PubChem |

| Appearance | Colorless needles or yellow to brown solid | ResearchGate[3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | CymitQuimica |

Synthesis and Mechanistic Insights

The preparation of this compound is a critical process, often serving as the initial step in a longer synthetic route. The most common method involves the diacetylation of indole using acetic anhydride, a reaction that can be catalyzed by an acid. While various Lewis and Brønsted acids can be employed in Friedel-Crafts acylation of indoles, many strong Lewis acids like AlCl₃ can lead to undesirable polymerization and the formation of complex tars.[4] A more controlled and efficient method utilizes phosphoric acid.[3][5]

The Role of Phosphoric Acid in Controlled Diacetylation

Phosphoric acid serves as a moderately strong Brønsted acid catalyst. Its role is to activate the acetic anhydride, making it a more potent electrophile. The mechanism proceeds via the protonation of one of the carbonyl oxygens of acetic anhydride, which increases the electrophilicity of the adjacent carbonyl carbon. This activated acylium ion equivalent is then attacked by the electron-rich indole ring.

Indole is a highly nucleophilic heterocycle, with the C3 position being the most reactive site for electrophilic substitution.[4] Initial acylation occurs preferentially at this C3 position. Following this, the nitrogen at the N1 position is acetylated. Studies suggest that 3-acetylindole is the precursor to this compound; the initial C3-acetylation is followed by a subsequent N-acetylation of the 3-acetylindole intermediate.[6] The use of a milder acid like phosphoric acid helps to avoid the harsh conditions that lead to polymerization, thus favoring the desired diacetylation product.[5][7]

Detailed Experimental Protocol for Synthesis

The following protocol is a robust method for the laboratory-scale synthesis of this compound.[3]

Materials:

-

Indole (1.0 g)

-

Acetic Anhydride (10 mL)

-

85% Phosphoric Acid (~25 drops)

-

Crushed Ice

-

Sodium Bicarbonate (10 g)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine indole (1.0 g) and acetic anhydride (10 mL).

-

Catalyst Addition: Slowly add approximately 25 drops of 85% phosphoric acid to the mixture dropwise while stirring. Causality: The slow addition prevents a rapid, exothermic reaction and allows for controlled activation of the acetic anhydride.

-

Reflux: Attach a reflux condenser fitted with a calcium chloride guard tube to the flask. Heat the reaction mixture on a steam bath and maintain a gentle reflux for 20 minutes. Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed to completion. The guard tube protects the reaction from atmospheric moisture, which could hydrolyze the acetic anhydride.

-

Quenching: After cooling the reaction mixture to room temperature, pour it carefully over a beaker of crushed ice. Causality: This step serves two purposes: it quenches the reaction and hydrolyzes the excess acetic anhydride to the more manageable acetic acid. The cold temperature helps to control the exothermicity of the hydrolysis.

-

Neutralization: Slowly and carefully add sodium bicarbonate (10 g) in portions to the aqueous mixture until effervescence ceases. Causality: Sodium bicarbonate, a weak base, neutralizes the phosphoric acid catalyst and the acetic acid byproduct. This is crucial for the precipitation of the organic product, which is less soluble in a neutral aqueous medium.

-

Precipitation and Isolation: Allow the neutralized mixture to stand in an ice bath for about 10 minutes to ensure complete precipitation of the product. Collect the solid product by vacuum filtration. Causality: Lowering the temperature decreases the solubility of the product, maximizing the yield of the precipitate.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as colorless needles. Causality: Recrystallization is a purification technique where the crude solid is dissolved in a hot solvent and then allowed to cool slowly. The desired compound crystallizes out in a pure form, leaving impurities behind in the solvent.

A yield of approximately 55% can be expected with this method.[3]

Caption: Workflow for the synthesis of this compound.

Application as a Synthetic Intermediate

The primary utility of this compound in drug development lies in its role as a protected and activated form of indole, particularly as a precursor to 3-acetylindole derivatives. The acetyl group at the N1 position is labile and can be selectively removed under basic conditions, which is a key strategic advantage.[5]

Selective Deacetylation to 3-Acetylindole

3-Acetylindole is a valuable building block for the synthesis of numerous biologically active compounds, including those with antimicrobial, antioxidant, and anticancer properties.[8][9] The synthesis of pure 3-acetylindole directly from indole can be challenging due to the formation of the 1,3-diacetylated byproduct.[2] Therefore, a common and efficient strategy is to first synthesize this compound and then selectively hydrolyze the N-acetyl group.

Experimental Protocol for Deacetylation: [3]

-

Suspend this compound (1.0 g) in ethanol (5 mL).

-

Add 2 N sodium hydroxide solution (10 mL).

-

Stir and gently warm the mixture until all the solid dissolves. Causality: The basic conditions facilitate the nucleophilic attack of hydroxide ions on the N-acetyl carbonyl group, which is more electrophilic and less sterically hindered than the C3-acetyl group, leading to its selective cleavage.

-

Dilute the cooled solution with water to precipitate the product.

-

Collect the precipitate (3-acetylindole) by filtration and recrystallize from ethanol. An expected yield is around 87%.[3]

This two-step process provides a reliable route to high-purity 3-acetylindole, which can then be used in further synthetic elaborations.[10]

Relevance in Drug Discovery and Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, the indole scaffold it provides is central to modern drug discovery. Indole derivatives are known to interact with a multitude of biological targets and modulate key cellular signaling pathways.[1]

Notably, many indole-containing compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to exert potent anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway.[11][12] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11]

Indole compounds can inhibit the phosphorylation and activation of key proteins in this cascade, such as Akt, leading to the deregulation of downstream effectors like NF-κB.[11][12] The inhibition of this pathway can suppress tumor growth, inhibit invasion and angiogenesis, and even reverse drug resistance.[11] While direct studies on this compound are scarce, the derivatives synthesized from it are often designed to target such pathways.

Caption: General modulation of the PI3K/Akt pathway by indole derivatives.

Conclusion

This compound is a compound of significant synthetic, rather than direct biological, importance. Its value to researchers and drug developers lies in its utility as a stable, easily prepared intermediate that provides controlled access to 3-substituted indole derivatives. The straightforward and scalable synthesis, coupled with the selective lability of the N-acetyl group, makes it a cornerstone in the construction of more complex molecules targeting critical disease pathways. A thorough understanding of its synthesis and reactivity is therefore essential for any scientist working on the development of indole-based therapeutics.

References

-

Synthesis and Developing of New Thiazolidones and Thiotriazole-Indoles as Potent Anticonvulsant Agents. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis and Developing of New Thiazolidones and Thiotriazole-Indoles as Potent Anticonvulsant Agents. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Enantioselective Aza-Friedel–Crafts Reaction of Indoles and Pyrroles Catalyzed by Chiral C1-Symmetric Bis(phosphoric Acid). (2020). ACS Publications. Retrieved January 9, 2026, from [Link]

-

3-acetylindole. (2017). Sciencemadness Discussion Board. Retrieved January 9, 2026, from [Link]

-

Chiral phosphoric acid catalyzed asymmetric arylation of indoles via nucleophilic aromatic substitution: mechanisms and origin of enantioselectivity. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 9, 2026, from [Link]

-

SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. (n.d.). TSI Journals. Retrieved January 9, 2026, from [Link]

-

3-Acetylindoles: Synthesis, Reactions and Biological Activities. (2009). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Phosphoric Acid Catalyzed Electrophilic Thiocyanation of Indoles: Access to SCN-Containing Aryl-Indole Compounds. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis of a Series of Diaminoindoles. (2021). The Journal of Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Functionalization of disubstituted indole using a phosphoric acid catalyst. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

3-Substituted indole: A review. (2019). International Journal of Chemical Studies. Retrieved January 9, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2017). Retrieved January 9, 2026, from [Link]

-

Studies on Acetylation of Indoles. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (2013). PMC. Retrieved January 9, 2026, from [Link]

-

Indole: A Promising Scaffold For Biological Activity. (2022). RJPN. Retrieved January 9, 2026, from [Link]

-

3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Bioactive Compounds and Signaling Pathways of Wolfiporia extensa in Suppressing Inflammatory Response by Network Pharmacology. (2023). MDPI. Retrieved January 9, 2026, from [Link]

-

Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (2013). PubMed. Retrieved January 9, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,3-Diacetylindole in Common Organic Solvents

Introduction: Understanding the Significance of 1,3-Diacetylindole Solubility

This compound is a derivative of indole, a core structural motif in numerous natural products and pharmacologically active compounds.[1] Its utility as a synthetic intermediate in drug discovery and materials science necessitates a thorough understanding of its physical properties, paramount among which is its solubility. The solubility of a compound dictates its formulation possibilities, reaction conditions, purification strategies, and ultimately, its bioavailability.[2][3][4] This guide provides an in-depth exploration of the solubility of this compound, offering a theoretical framework for predicting its behavior in various organic solvents and a practical, field-proven methodology for its empirical determination. For researchers, scientists, and drug development professionals, a comprehensive grasp of these principles is not merely academic but a critical component of successful research and development.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6][7][8] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[9]

Molecular Characteristics of this compound:

This compound possesses a molecular weight of 201.22 g/mol .[10] Its structure features a bicyclic indole core, which is largely nonpolar, and two acetyl groups at the 1 and 3 positions. These acetyl groups introduce polar character to the molecule through their carbonyl functionalities (C=O). The presence of both nonpolar (the indole ring system) and polar (the acetyl groups) regions suggests that this compound will exhibit a nuanced solubility profile.

Influence of Solvent Polarity:

The polarity of a solvent is a crucial determinant of its ability to dissolve a given solute.[11][12][13][14] Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents (e.g., alcohols like ethanol and methanol): These solvents can engage in hydrogen bonding and have a high dielectric constant. While this compound does not have a hydrogen bond donor, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in polar protic solvents. Indeed, recrystallization of this compound from ethanol is a common practice, indicating its solubility in this solvent.[15][16]

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide (DMSO), dichloromethane): These solvents possess a significant dipole moment but lack O-H or N-H bonds for hydrogen donation. They are effective at dissolving polar solutes through dipole-dipole interactions. Given the polar nature of the acetyl groups in this compound, good solubility is expected in many polar aprotic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene, cyclohexane): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. Due to the significant nonpolar surface area of the indole ring, some solubility in nonpolar solvents is possible. However, the presence of the polar acetyl groups will likely limit its solubility in highly nonpolar solvents compared to more polar options.

Quantitative Solubility Data

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, the following table provides a qualitative prediction based on the principles of intermolecular forces. For precise applications, experimental determination is strongly recommended.

| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces with this compound |

| Polar Protic | Methanol, Ethanol | Soluble | Dipole-dipole, London dispersion, H-bond accepting |

| Polar Aprotic | Acetone, THF | Soluble | Dipole-dipole, London dispersion |

| Dichloromethane | Soluble | Dipole-dipole, London dispersion | |

| Ethyl Acetate | Soluble | Dipole-dipole, London dispersion | |

| DMSO, DMF | Very Soluble | Strong dipole-dipole, London dispersion | |

| Nonpolar | Toluene | Sparingly Soluble | London dispersion, induced dipole |

| Hexane, Cyclohexane | Sparingly to Insoluble | London dispersion |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the shake-flask method is a widely accepted and robust technique.[17][18] This method allows for the determination of the thermodynamic equilibrium solubility of a compound.[3][4]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Step-by-Step Methodology:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during analysis.

-

Addition of Excess Solute: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.

-

Addition of Solvent: Pipette a known volume of the selected organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture at a consistent speed for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L, by taking into account the dilution factor.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Logical Relationships in Solubility

The interplay between the properties of this compound and the solvent determines the extent of its solubility. The following diagram illustrates these key relationships.

Caption: Factors influencing the solubility of this compound in organic solvents.

Conclusion

References

-

CK-12 Foundation. (n.d.). What effect do intermolecular forces have on solubility? Retrieved from [Link]

-

Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

Vedantu. (n.d.). How do Intermolecular forces affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Khan Academy. (n.d.). Unit 3: Intermolecular forces and properties. Retrieved from [Link]

-

Quora. (2020). How do intermolecular forces influence solubility? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diacetyl-1H-indole. Retrieved from [Link]

-

ZheJiang TianHe Resin Co.,Ltd. (n.d.). Organic Solvent Polarity Chart. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Marques, M. R. C. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 28-32.

-

ResearchGate. (n.d.). Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2017). 3-acetylindole. Retrieved from [Link]

- El-Mekkawy, A. I., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 21(5), 432-451.

Sources

- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. ck12.org [ck12.org]

- 6. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 7. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]

- 8. Khan Academy [khanacademy.org]

- 9. quora.com [quora.com]

- 10. 1,3-Diacetyl-1H-indole | C12H11NO2 | CID 87151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. chem.rochester.edu [chem.rochester.edu]

- 14. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]

- 15. researchgate.net [researchgate.net]

- 16. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Guide to the Structural Elucidation of 1,3-Diacetylindole

Introduction

In the landscape of pharmaceutical and materials science research, the indole scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of biologically active compounds and functional materials. Among these, 1,3-diacetylindole (C₁₂H₁₁NO₂, M.W. 201.22 g/mol ) serves as a key synthetic intermediate and a subject of academic interest. The precise characterization of such molecules is paramount, ensuring purity, confirming identity, and enabling further derivatization. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound. Our approach moves beyond mere data reporting, focusing on the causal links between molecular structure and spectral output, thereby offering a framework for confident structural elucidation.

Molecular Architecture and Analytical Strategy

The structural confirmation of an organic molecule is a process of assembling evidence. Each spectroscopic technique provides a unique piece of the puzzle. For this compound, the key features to confirm are the indole core, the presence of two distinct acetyl groups, and their specific points of attachment at the N-1 and C-3 positions. Our analytical workflow is designed to probe these features systematically.

Analytical Workflow for Structural Confirmation

Caption: A typical workflow for the synthesis and structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) nucleus, we can deduce the connectivity and spatial relationships within the this compound structure.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the standard IUPAC numbering for the indole ring is used.

Caption: Structure and numbering scheme for this compound.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a direct count of protons in distinct chemical environments. For this compound, we anticipate signals from the two acetyl methyl groups, the lone C-2 proton, and the four protons of the benzene ring.

-

Expertise & Experience: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is excellent for less soluble compounds and for observing labile protons, though none are present here. The key diagnostic signals are the two sharp singlets for the acetyl methyl groups. Their downfield shift relative to a typical methyl group is due to the deshielding effect of the adjacent carbonyl (C=O) function. The most downfield aromatic proton is typically H-4, pushed downfield by the anisotropic effect of the N-acetyl carbonyl group. The C-2 proton appears as a singlet and is also significantly deshielded due to its position on the electron-deficient pyrrole ring, flanked by a nitrogen and a carbon bearing an acetyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.5 | Singlet | 1H | H-2 | Deshielded proton on the pyrrole ring. |

| ~ 8.2 | Doublet | 1H | H-4 | Deshielding by N-acetyl carbonyl and ring current. |

| ~ 7.7 | Doublet | 1H | H-7 | Aromatic proton adjacent to the pyrrole ring fusion. |

| ~ 7.4 | Multiplet | 2H | H-5, H-6 | Overlapping aromatic protons in the middle of the benzene ring. |

| ~ 2.7 | Singlet | 3H | CH₃ (N-Ac) | Methyl protons of the N-acetyl group. |

| ~ 2.5 | Singlet | 3H | CH₃ (C3-Ac) | Methyl protons of the C3-acetyl group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. For this compound, with its C₁₂ formula, we expect to see up to 12 distinct signals, confirming the molecular complexity.

-

Expertise & Experience: The most downfield signals are invariably the carbonyl carbons, typically appearing above 165 ppm. The N-acetyl carbonyl (~168-170 ppm) is usually slightly upfield from the C3-acetyl ketone carbonyl (~190-195 ppm). The aromatic and pyrrole ring carbons appear in the 110-140 ppm range, with their specific shifts influenced by the electron-withdrawing acetyl groups. The two methyl carbons of the acetyl groups will be the most upfield signals, typically between 20-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 193 | C=O (C3-Ac) | Ketonic carbonyl carbon, highly deshielded. |

| ~ 169 | C=O (N-Ac) | Amide-like carbonyl carbon. |

| ~ 137 | C-7a | Quaternary carbon at the ring junction. |

| ~ 135 | C-2 | Deshielded by adjacent nitrogen and C3-substituent. |

| ~ 126 | C-3a | Quaternary carbon at the ring junction. |

| ~ 125 | C-5 | Aromatic CH. |

| ~ 124 | C-6 | Aromatic CH. |

| ~ 121 | C-4 | Aromatic CH. |

| ~ 118 | C-3 | Carbon bearing the acetyl group. |

| ~ 116 | C-7 | Aromatic CH. |

| ~ 27 | CH₃ (C3-Ac) | Methyl carbon of the C3-acetyl group. |

| ~ 24 | CH₃ (N-Ac) | Methyl carbon of the N-acetyl group. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1]

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[1]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[1]

-

¹H Acquisition: Acquire the ¹H spectrum using a standard pulse program. A relaxation delay of 1-5 seconds and 8-16 scans are typically sufficient for a sample of this concentration.[1]

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 256-1024) and a relaxation delay of ~2 seconds are necessary.[1]

-

Data Processing: Apply a Fourier transform to the acquired data. Phase the spectrum, perform baseline correction, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

-

Expertise & Experience: For this compound, the most telling feature in the IR spectrum is the carbonyl (C=O) stretching region. We expect two distinct, strong absorption bands corresponding to the two different acetyl groups. The N-acetyl group, having amide character, will absorb at a lower wavenumber (around 1690-1710 cm⁻¹) compared to the C3-acetyl group, which is a typical aryl ketone (around 1660-1680 cm⁻¹). The presence of aromatic C=C stretching bands and C-H stretching bands for both aromatic and aliphatic protons further corroborates the structure.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~ 3100-3000 | Medium | Aromatic C-H | Stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H (in CH₃) | Stretch |

| ~ 1705 | Strong | N-C=O (N-Acetyl) | Stretch |